![molecular formula C15H21ClN2O3S B7468242 (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7468242.png)
(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide
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Overview
Description
(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is commonly referred to as Boc-2-carboxy-pyrrolidine or Boc-Pyr-OH. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development.
Mechanism of Action
The mechanism of action of (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as serine proteases, which are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide are not well documented. However, studies have shown that this compound can inhibit the activity of certain enzymes, which may have implications for various biological processes.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide in lab experiments include its ease of synthesis, high purity, and good yield. However, the limitations of this compound include its limited solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for the use of (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide in scientific research. These include:
1. Development of new compounds: (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide can be used as a building block for the synthesis of new compounds with potential biological activity.
2. Drug discovery: (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide can be used as a starting point for the development of new drugs that target specific enzymes or biological processes.
3. Biological studies: (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide can be used in biological studies to investigate the role of certain enzymes in various processes.
In conclusion, (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is a chemical compound with potential applications in various fields, including drug discovery and development. Its ease of synthesis, high purity, and good yield make it an attractive compound for use in scientific research. Further studies are needed to fully understand the mechanism of action and the potential biological and physiological effects of this compound.
Synthesis Methods
The synthesis of (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The reaction proceeds under mild conditions and yields the desired compound in good yields.
Scientific Research Applications
The potential applications of (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide in scientific research are vast. This compound has been used in various studies as a building block for the synthesis of other compounds. It has also been used as a reagent in the synthesis of peptides and other biologically active compounds.
properties
IUPAC Name |
(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-15(2,3)17-14(19)13-5-4-10-18(13)22(20,21)12-8-6-11(16)7-9-12/h6-9,13H,4-5,10H2,1-3H3,(H,17,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAHTIIBFLQXFY-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide |
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